molecular formula C9H11FN2 B8789423 5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine

5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine

Cat. No.: B8789423
M. Wt: 166.20 g/mol
InChI Key: RDEOXIFEOZRTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine is a useful research compound. Its molecular formula is C9H11FN2 and its molecular weight is 166.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

5-fluoro-1,2,3,4-tetrahydroquinolin-8-amine

InChI

InChI=1S/C9H11FN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h3-4,12H,1-2,5,11H2

InChI Key

RDEOXIFEOZRTQR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-8-nitro-1,2-dihydroquinoline (83.6 mg, 0.43 mmol) in EtOAc (10 mL) was added a slurry of 10% Pd/C (28 mg) in IMS (3 mL) and the reaction mixture was stirred at RT under a hydrogen atmosphere for 22 h. The suspension was then filtered through a pad of Celite® and the filtrate was concentrated in vacuo affording a mixture of the title compound and 5-fluoroquinolin-8-ylamine as a purple oil (70.4 mg, 99%). 1H NMR (CDCl3, 300 MHz) (signals due to title compound): 6.46 (1H, dd, J=8.5, 5.5 Hz), 6.28 (1H, dd, J=9.2, 8.5 Hz), 3.31-3.28 (2H, m), 3.24 (3H, bs), 2.72 (2H, t, J=6.5 Hz), 1.94-1.86 (2H, m)
Quantity
70.4 mg
Type
reactant
Reaction Step One
Name
5-fluoro-8-nitro-1,2-dihydroquinoline
Quantity
83.6 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
IMS
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
28 mg
Type
catalyst
Reaction Step Two

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